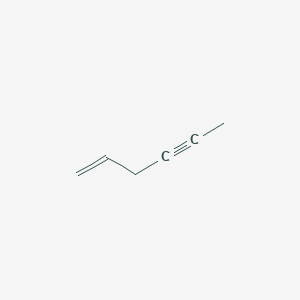
1-Hexen-4-yne
Overview
Description
1-Hexen-4-yne is an organic compound with the molecular formula C6H8 It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a member of the alkyne family
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexen-4-yne can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chloro-2-butene with sodium acetylide. The reaction proceeds under anhydrous conditions and typically requires a solvent such as tetrahydrofuran. The reaction mechanism involves the nucleophilic substitution of the halogen atoms by the acetylide ion, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 1-hexene. This process uses a metal catalyst, such as palladium or platinum, under high temperature and pressure conditions. The dehydrogenation reaction removes hydrogen atoms from 1-hexene, resulting in the formation of the desired alkyne.
Chemical Reactions Analysis
Types of Reactions: 1-Hexen-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide. Oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This reaction converts the alkyne to an alkene or alkane, depending on the extent of hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, high pressure.
Substitution: Alkyl halides, organometallic reagents, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkenes and alkynes.
Scientific Research Applications
1-Hexen-4-yne has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-hexen-4-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include:
Nucleophilic attack: The triple bond can act as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic addition: The double bond can undergo electrophilic addition reactions, where electrophiles add to the carbon atoms of the double bond.
Comparison with Similar Compounds
1-Hexen-4-yne can be compared with other similar compounds, such as:
1-Hexyne: This compound has a triple bond but lacks the double bond present in this compound. It is less reactive in certain types of reactions due to the absence of the double bond.
1-Hexene: This compound has a double bond but lacks the triple bond present in this compound. It is less versatile in reactions that require the presence of a triple bond.
4-Hexen-1-yne: This compound has both a double bond and a triple bond, similar to this compound, but the positions of the bonds are different, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of a double bond and a triple bond, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
hex-1-en-4-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGMRFDIWRRSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449066 | |
| Record name | 1-HEXEN-4-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5009-11-0 | |
| Record name | 1-HEXEN-4-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


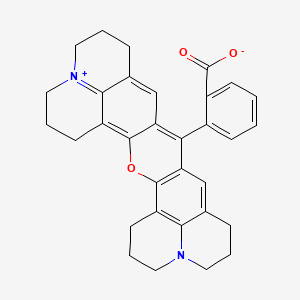
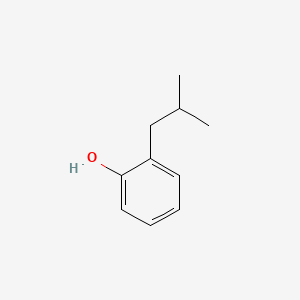

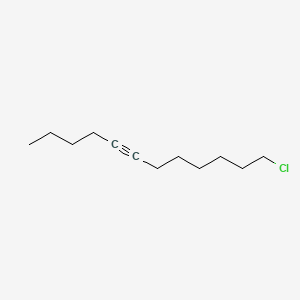
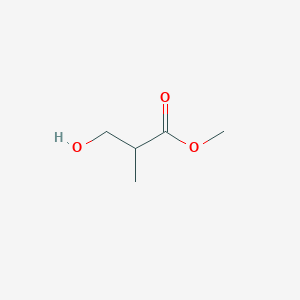

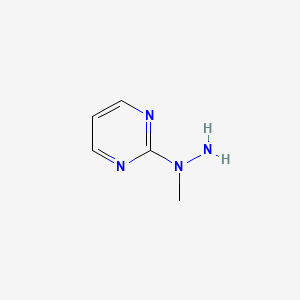
![4,4'-Bipyridinium, 1,1'-bis[(3-boronophenyl)methyl]-, dibromide](/img/structure/B3342957.png)
![1-[2-(1H-Indole-3-carbonyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B3342958.png)
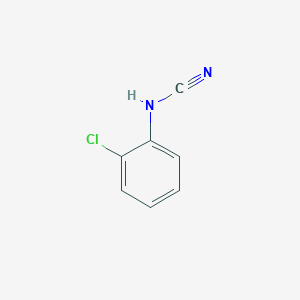
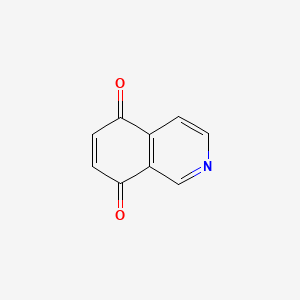
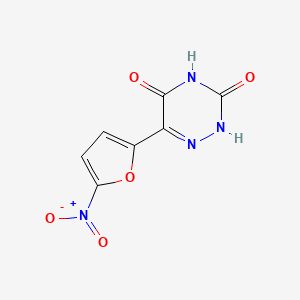
![Bicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B3342993.png)

